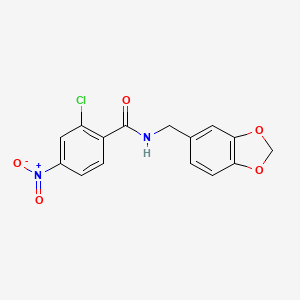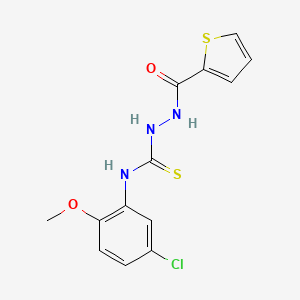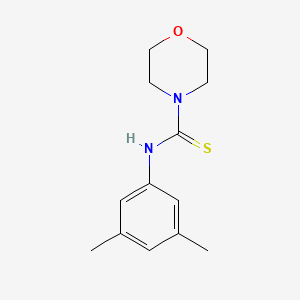![molecular formula C16H23N3O3S B5821474 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in cancer treatment. It was first synthesized in 2009 by Millennium Pharmaceuticals, Inc. and has since been the subject of numerous scientific studies. In
作用机制
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide inhibits the activity of NAE by binding to its active site and preventing the activation of NEDD8, a small protein that is involved in the process of protein degradation. This results in the accumulation of certain proteins that are important for cell cycle regulation and DNA repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, prevent DNA repair, and promote apoptosis (programmed cell death). Additionally, it has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide for lab experiments is its specificity for NAE, which allows for the selective inhibition of protein degradation pathways. Additionally, it has been shown to have low toxicity in non-cancer cells, making it a relatively safe compound to work with. However, one limitation of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for the use of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide in cancer treatment. One area of interest is in combination therapy, where it could be used in conjunction with other chemotherapeutic agents to increase their effectiveness. Additionally, there is potential for the development of more potent and selective NAE inhibitors based on the structure of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide. Finally, further research is needed to explore the potential of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide in other disease contexts, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide is a promising small molecule inhibitor with potential therapeutic benefits in cancer treatment. Its specificity for NAE and ability to induce cell death in cancer cells make it a promising candidate for combination therapy. While there are limitations to its use in lab experiments, there are numerous potential future directions for its development and application in the field of cancer research.
合成方法
The synthesis of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide involves a multi-step process that begins with the reaction of 4-methoxy-3-nitrobenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)-3-methoxybenzoic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1,4-diaminobutane to form the final product, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide.
科学研究应用
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. By inhibiting NAE, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide can prevent the degradation of certain proteins that are important for cell cycle regulation and DNA repair, leading to cell death in cancer cells.
属性
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-6-14(20)19-16(23)17-11-7-8-12(13(9-11)22-4)18-15(21)10(2)3/h7-10H,5-6H2,1-4H3,(H,18,21)(H2,17,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLJCWUDCZLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)





![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)


![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)
